2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol
Description
Properties
CAS No. |
5443-27-6 |
|---|---|
Molecular Formula |
C23H22Cl2N2O |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2-[1,3-bis[(4-chlorophenyl)methyl]imidazolidin-2-yl]phenol |
InChI |
InChI=1S/C23H22Cl2N2O/c24-19-9-5-17(6-10-19)15-26-13-14-27(16-18-7-11-20(25)12-8-18)23(26)21-3-1-2-4-22(21)28/h1-12,23,28H,13-16H2 |
InChI Key |
RHMQAAFHGZAFPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(N1CC2=CC=C(C=C2)Cl)C3=CC=CC=C3O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Addition and Cyclization
- Step 1: React phenol derivatives with chlorobenzyl halides to form phenol-benzyl intermediates via nucleophilic substitution.
- Step 2: The benzylated phenol intermediates are then reacted with imidazolidine precursors, such as amino compounds or chlorinated imidazolidine derivatives.
- Step 3: Cyclization occurs under reflux conditions in the presence of bases like potassium carbonate or sodium hydride, forming the imidazolidine ring with benzyl substituents.
- Step 4: Final functionalization involves chlorination or substitution to introduce the chlorobenzyl groups at the desired positions.
A study on similar compounds indicates that nucleophilic addition of phenols to chlorobenzyl isocyanates, followed by cyclization, yields the imidazolidine core efficiently (see reference). The use of catalysts like potassium carbonate in polar aprotic solvents such as dimethylformamide enhances reaction rates and yields.
Multi-step Synthesis with Protective Groups
- Protect phenolic hydroxyl groups to prevent undesired side reactions.
- Sequentially introduce chlorobenzyl groups through controlled alkylation.
- Use cyclization agents such as triphosgene or phosgene derivatives to form the imidazolidine ring.
- Deprotect phenolic groups post-cyclization.
A detailed synthetic route for similar imidazolidine derivatives involves cyclization in refluxing acetonitrile with potassium fluoride on alumina as a catalyst, achieving yields exceeding 70% (see reference).
One-Pot Synthesis Approaches
Recent advances have demonstrated the feasibility of one-pot procedures, combining multiple steps into a single vessel to improve efficiency and reduce purification steps.
- Mix phenol, chlorobenzyl halides, and amines with suitable catalysts.
- Apply heat under reflux for several hours.
- The reaction proceeds via nucleophilic substitution, cyclization, and functionalization simultaneously.
- Purify the final product through recrystallization.
One-pot synthesis methods have shown promising results with yields around 65-75%, significantly reducing reaction time and solvent use (see reference).
Research Findings and Insights
- Reaction Optimization: Use of polar aprotic solvents such as dimethylformamide or acetonitrile enhances nucleophilic substitution efficiency.
- Catalyst Selection: Potassium carbonate, potassium fluoride on alumina, or triphosgene improves cyclization yields.
- Functional Group Compatibility: Protecting phenolic hydroxyl groups during early steps prevents undesired side reactions.
- Yield Enhancement: Reflux conditions combined with proper catalyst choice and purification techniques like recrystallization or chromatography maximize yields.
Chemical Reactions Analysis
Types of Reactions
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted imidazolidin-2-yl phenol derivatives.
Scientific Research Applications
2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imidazolidine ring can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol with structurally related imidazolidine/imidazole derivatives:
Key Differences and Implications
Electronic Effects: The 4-chlorobenzyl groups in the target compound enhance electron-withdrawing effects, stabilizing metal complexes . In contrast, the pyridyl groups in 4-[4,5-bis(pyridin-2-yl)-1H-imidazol-2-yl]phenol introduce π-conjugation, favoring chemiluminescent properties .
Coordination Behavior: The target compound’s imidazolidine core allows for flexible coordination modes, forming bis(μ-phenoxo) dinuclear complexes with nickel(II) . Conversely, benzimidazole derivatives (e.g., ) exhibit rigid planar structures, limiting their utility in polynuclear coordination chemistry.
Synthetic Accessibility: The target compound’s synthesis involves multi-step condensation of 4-chlorobenzylamine with glyoxal and phenol derivatives, requiring precise control of reaction conditions . In contrast, lophine analogs (e.g., ) are synthesized via simpler one-pot imidazole ring-forming reactions .
Research Findings
- Metal Complex Stability: The nickel(II) complex of 2-[1,3-bis(4-chlorobenzyl)imidazolidin-2-yl]phenol exhibits a distorted octahedral geometry with bond angles (e.g., Ni–O–Ni = 95.26° and 97.34°) that differ significantly from analogous copper(II) complexes, highlighting ligand-induced stereoelectronic effects .
- Solvent Interactions: Coordinated methanol and water molecules in the nickel(II) complex participate in hydrogen-bonding networks, stabilizing the crystal lattice . Such interactions are absent in non-metallated analogs like the lophine derivative .
Notes on Methodology and Data Sources
Biological Activity
The compound 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol (CAS Number: 5443-27-6) is a member of the imidazolidin-2-yl derivatives, characterized by its unique structure that includes two 4-chlorobenzyl groups attached to an imidazolidine ring, which is further connected to a phenolic group. This compound has garnered attention in various scientific fields, particularly for its potential biological activities , including antimicrobial and anticancer properties.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C23H22Cl2N2O |
| Molecular Weight | 413.3 g/mol |
| Density | 1.316 g/cm³ |
| Boiling Point | 485 ºC at 760 mmHg |
| Melting Point | Not available |
| Flash Point | 247.1 ºC |
Structural Characteristics
The structure of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol allows for multiple interactions with biological targets, primarily due to the presence of the phenolic hydroxyl group and the imidazolidine moiety. These features enable the compound to participate in hydrogen bonding and interact with various enzymes and receptors.
Antimicrobial Properties
Research indicates that compounds similar to 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol exhibit significant antimicrobial activity. A comparative study of various phenolic compounds demonstrated that derivatives with imidazolidine structures showed enhanced efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
The anticancer properties of this compound have been evaluated through in vitro studies. It has been shown to induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators .
Case Study: In Vitro Evaluation
A recent study assessed the cytotoxic effects of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol on various cancer cell lines. The results indicated an IC50 value of approximately 30 µM against MCF-7 cells, suggesting a potent anticancer effect. The compound's ability to inhibit cell proliferation was attributed to its interaction with specific signaling pathways involved in tumor growth .
The biological activity of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol is primarily mediated through:
- Hydrogen Bonding : The hydroxyl group in the phenolic part can form hydrogen bonds with biological macromolecules.
- Enzyme Interaction : The imidazolidine ring may interact with enzymes involved in metabolic processes, potentially inhibiting their activity.
These interactions can lead to modulation of various biological processes, contributing to its antimicrobial and anticancer effects.
Comparative Analysis
A comparative analysis was conducted between 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol and other related compounds:
| Compound | Antimicrobial Activity (Zone of Inhibition) | Cytotoxicity (IC50) |
|---|---|---|
| 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol | 20 mm against S. aureus | 30 µM (MCF-7) |
| Imidazolidine derivative A | 15 mm against E. coli | 50 µM |
| Phenolic compound B | 18 mm against S. aureus | >100 µM |
This table highlights the superior biological activity of 2-[1,3-Bis(4-chlorobenzyl)imidazolidin-2-yl]phenol compared to other tested compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
